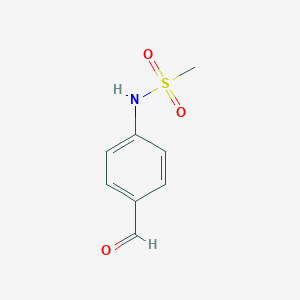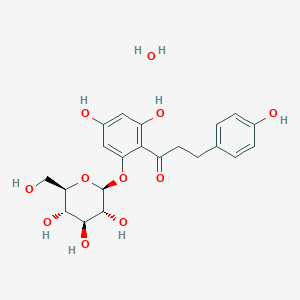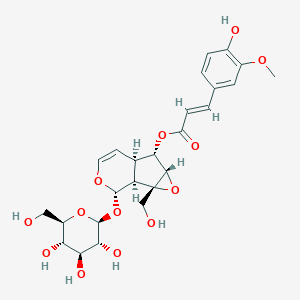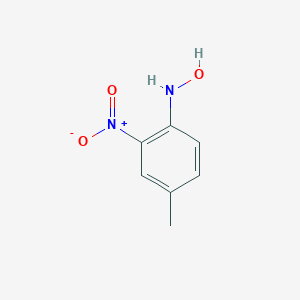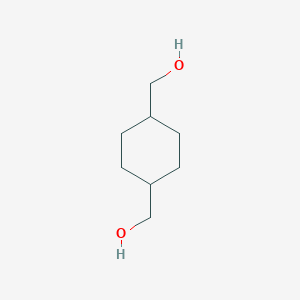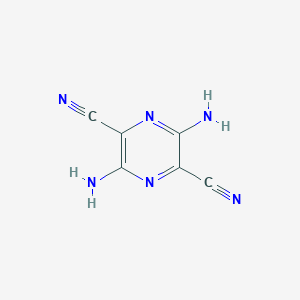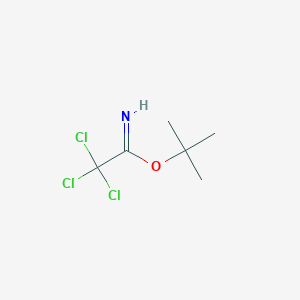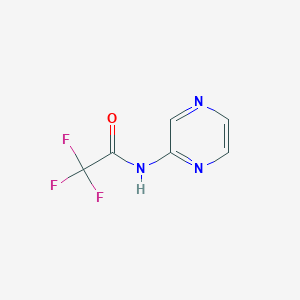
Sarracenin
Vue d'ensemble
Description
Sarracenin is an iridoid found in several plant species in the carnivorous family Sarraceniaceae . It also occurs in other non-carnivorous plants such as Strychnos spinosa (Loganiaceae) and Patrinia heterophylla (Caprifoliaceae) .
Synthesis Analysis
The total synthesis of (±)-sarracenin has been described in the literature . The key steps include (1) regioselective ring expansion of 7 to bicyclo [3.2.1]ketone 6 and (2) ring opening of tricyclic ketone 5 to ester 4 .
Molecular Structure Analysis
Sarracenin has a molecular formula of C11H14O5 . Its IUPAC name is methyl 9-methyl-2,4,10-trioxatricyclo [5.3.1.0 3,8]undec-5-ene-6-carboxylate .
Chemical Reactions Analysis
The key steps in the synthesis of Sarracenin include a regioselective ring expansion and a ring opening of a tricyclic ketone .
Physical And Chemical Properties Analysis
Sarracenin has a molecular weight of 226.23 g/mol . It has a topological polar surface area of 54 Ų and a complexity of 350 . It has no hydrogen bond donors, 5 hydrogen bond acceptors, and 2 rotatable bonds .
Applications De Recherche Scientifique
Antimicrobial Activity
Sarracenin has been shown to exhibit antimicrobial activity against a variety of pathogens, including Staphylococcus aureus , Streptococcus pyogenes , Shigella dysenteriae , Klebsiella pneumonia , and several species of Candida .
Traditional Medicine Applications
In African traditional medicine, Sarracenin-containing plants are used for treating ailments such as dropsy, earache, snakebite, fever, elephantiasis, epilepsy, and rheumatism. It is also used as a tick control remedy .
Synthesis and Chemical Studies
Various groups have reported the synthesis of bioactive naturally occurring Sarracenin. For example, Hoye and Richardson completed its synthesis in nine steps with an 18% overall yield using Paterno–Buchi cycloaddition reaction .
Insect Attractant in Carnivorous Plants
The iridoid Sarracenin is a major volatile compound used as an insect attractant by carnivorous plants such as species from the genera Heliamphora and Sarracenia .
Role in Plant Metabolism
Research has been conducted on the metabolic profile of carnivorous plants, including the identification of Sarracenin in various species. This compound is unique to members of the Sarraceniaceae family .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Sarracenin, an iridoid found in several plant species, primarily targets a variety of pathogens and tumor cells . It has demonstrated antimicrobial activity against several pathogens including Staphylococcus aureus, Streptococcus pyogenes, Shigella dysenteriae, Klebsiella pneumonia, Candida albicans, Candida tropicalis, Candida thrusei, and Candida stellatoidea . Additionally, it has shown cytotoxicity against three tumor cell lines: A375 (human melanoma cell), SGC-7901 (human gastric cancer cell), and HeLa .
Biochemical Pathways
Sarracenin is believed to be derived from loganin, with either morronoside or secologanin serving as intermediates in the biosynthetic process
Result of Action
The primary result of Sarracenin’s action is its antimicrobial activity against a range of pathogens and its cytotoxic effects on certain tumor cell lines . These effects suggest potential applications of Sarracenin in the treatment of infections and certain types of cancer.
Action Environment
Sarracenin is a volatile compound present in the insect-attracting spoons of Heliamphora species . Its production is influenced by the plant’s environment, as it is rarely present when these plants are grown in a laboratory setting . Plants that produce Sarracenin generally attract more insects than those without, suggesting a role in prey attraction or capture . This indicates that environmental factors can influence the production and action of Sarracenin.
Propriétés
IUPAC Name |
methyl 9-methyl-2,4,10-trioxatricyclo[5.3.1.03,8]undec-5-ene-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-5-9-6-3-8(15-5)16-11(9)14-4-7(6)10(12)13-2/h4-6,8-9,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBCGMGBGAHJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CC(O1)OC2OC=C3C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330214 | |
| Record name | SARRACENIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sarracenin | |
CAS RN |
59653-37-1 | |
| Record name | SARRACENIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SARRACENIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



